Cycloguanil hydrochloride

Descripción general

Descripción

El clorhidrato de cicloguanil es un inhibidor de la dihidrofolato reductasa y un metabolito del fármaco antimalárico proguanil . Es el principal responsable de la actividad antimalárica del proguanil y se ha estudiado por su posible uso en combinación con otros fármacos para combatir la resistencia a los tratamientos antimaláricos actuales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Este intermedio se condensa luego con acetona para producir cicloguanil .

Métodos de producción industrial: La producción industrial de clorhidrato de cicloguanil sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de cicloguanil experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar su estructura química.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático u otros sitios reactivos.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones varían según la reacción y el producto deseados .

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados del clorhidrato de cicloguanil, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Antimalarial Applications

Cycloguanil hydrochloride functions as an effective inhibitor of dihydrofolate reductase (DHFR) in malaria parasites. Its mechanism of action involves competitive inhibition, which disrupts folate metabolism essential for nucleic acid synthesis in the parasites.

Table 1: Efficacy of this compound Against Malaria

Antiviral Applications

Recent studies have indicated that cycloguanil may possess antiviral properties, particularly through its inhibition of host cell DHFR. This mechanism has been explored for its potential against various RNA and DNA viruses.

Table 2: Antiviral Activity of Cycloguanil Analogues

| Compound | Target Virus | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|---|

| Cycloguanil | Influenza A | 4.0 | 52 |

| Cycloguanil | RSV | 5.0 | 48 |

| Cycloguanil Analog 1 | Influenza A | 3.5 | 50 |

In a study published in 2020, cycloguanil analogues were shown to inhibit viral reproduction effectively by targeting host DHFR, suggesting a novel approach to antiviral drug design .

Cancer Treatment

Cycloguanil's inhibition of DHFR is also being investigated in the context of cancer therapy. The compound’s ability to interfere with folate metabolism makes it a candidate for further research into its efficacy against various cancers.

Case Study: Host-Directed Anticancer Agents

Research has indicated that cycloguanil and its analogues can inhibit cancer cell proliferation by targeting the same metabolic pathways exploited by rapidly dividing cells .

Mecanismo De Acción

El clorhidrato de cicloguanil ejerce sus efectos inhibiendo la enzima dihidrofolato reductasa en el parásito de la malaria. Esta inhibición interrumpe la síntesis de desoxitimidilato, que es esencial para la síntesis de ADN y la división celular . Los objetivos moleculares y las vías implicadas incluyen la vía del folato y la síntesis de ácidos nucleicos .

Comparación Con Compuestos Similares

El clorhidrato de cicloguanil es estructuralmente similar a otros inhibidores de la dihidrofolato reductasa, como la pirimetamina y el trimetoprim . es único en su actividad específica contra el parásito de la malaria y su papel como metabolito del proguanil . Otros compuestos similares incluyen:

Clorproguanil: Otro metabolito del proguanil con actividad antimalárica similar.

Pirimetamina: Un inhibidor de la dihidrofolato reductasa utilizado en combinación con sulfadoxina para el tratamiento de la malaria.

El clorhidrato de cicloguanil destaca por su mecanismo de acción específico y su posible uso en terapias combinadas para superar la resistencia a los fármacos .

Actividad Biológica

Cycloguanil hydrochloride is a potent pharmaceutical compound primarily recognized for its antimalarial properties. As the active metabolite of proguanil, it exhibits significant biological activity through its interaction with various enzymes and cellular processes. This article provides a comprehensive overview of the biological activity of cycloguanil, including its mechanisms of action, therapeutic applications, and relevant research findings.

Cycloguanil functions primarily as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis. By inhibiting DHFR, cycloguanil effectively disrupts folate metabolism in both Plasmodium parasites and human cells.

- Inhibition Potency : Cycloguanil has demonstrated high inhibitory potency against Plasmodium DHFR, with Ki values reported at 0.3 nM for the parasite's enzyme and 1.5 nM for the human counterpart . This selectivity is crucial in minimizing side effects while maximizing therapeutic efficacy.

Antimalarial Activity

Cycloguanil is primarily used in the treatment and prophylaxis of malaria caused by Plasmodium falciparum and Plasmodium vivax. Its effectiveness is often enhanced when combined with other antimalarial agents such as atovaquone, leading to synergistic effects that improve overall treatment outcomes .

Antiviral Properties

Recent studies have indicated that cycloguanil also possesses antiviral properties. It has been shown to inhibit the replication of influenza viruses and respiratory syncytial viruses (RSV) by dampening host DHFR activity, which is critical for viral replication .

In Vitro Studies

- Inhibition of Toxoplasma gondii : Cycloguanil was tested in combination with sulfadiazine against Toxoplasma gondii, showing enhanced inhibitory effects compared to cycloguanil alone, indicating potential for treating toxoplasmosis .

- Antiviral Activity : A study highlighted cycloguanil's ability to inhibit influenza virus replication in vitro, demonstrating its potential as a host-directed antiviral agent .

- Structural Insights : Structural analysis has provided insights into how cycloguanil analogues can be optimized to enhance their affinity for target enzymes such as Trypanosoma brucei DHFR and pteridine reductase 1 (PTR1), which could lead to improved treatments for neglected tropical diseases .

Clinical Evaluations

A clinical evaluation of cycloguanil pamoate (a formulation of cycloguanil) in patients with dermal leishmaniasis showed some regression of lesions, although results were modest due to the limited duration of treatment . This suggests that while cycloguanil may have potential applications beyond malaria, further research is needed to establish its efficacy in other parasitic infections.

Summary of Key Findings

| Aspect | Details |

|---|---|

| Primary Use | Antimalarial treatment (malaria caused by P. falciparum and P. vivax) |

| Mechanism | Inhibits dihydrofolate reductase (DHFR) |

| Ki Values | 0.3 nM (Plasmodium DHFR), 1.5 nM (human DHFR) |

| Antiviral Activity | Effective against influenza virus and RSV; inhibits viral replication via host DHFR inhibition |

| Combination Therapy | Synergistic effects when combined with atovaquone or sulfadiazine |

| Clinical Applications | Potential use in treating dermal leishmaniasis; requires further investigation |

Propiedades

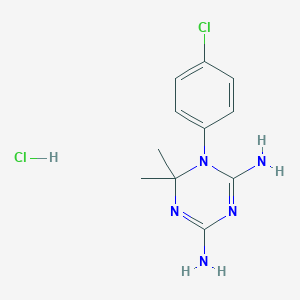

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAPRKJJUXEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

516-21-2 (Parent) | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049053 | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-53-4 | |

| Record name | Chlorcycloguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cycloguanil hydrochloride interact with its target and what are the downstream effects?

A1: this compound, a dihydrofolate reductase (DHFR) inhibitor, exerts its antimalarial activity by disrupting the folate metabolic pathway in parasites like Plasmodium berghei [, ]. Specifically, it inhibits the enzyme DHFR, which is crucial for the synthesis of tetrahydrofolic acid, a coenzyme essential for DNA synthesis and other metabolic processes []. By inhibiting DHFR, this compound prevents the formation of tetrahydrofolic acid, ultimately leading to the death of the parasite.

Q2: What is known about the structure of this compound and its potential for conformational flexibility?

A2: this compound (C11H15ClN5+·Cl−, Mr = 288.20) possesses a triazine ring structure with an amino group substitution that replaces the pteridine carbonyl oxygen atom found in folates [, ]. Neutron diffraction studies revealed that the five atoms of the triazine ring are nearly coplanar, with the quaternary carbon atom (C2) displaced from this plane []. Notably, the amino groups within the structure exhibit flexibility, both in-plane and out-of-plane, which could potentially facilitate enzyme binding [].

Q3: Are there any specific analytical techniques used to study this compound?

A4: Crystallographic techniques, including X-ray and neutron diffraction, have been instrumental in elucidating the structural characteristics of this compound, providing insights into its geometry and potential interactions with its target [, ]. These techniques provide valuable data on bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its structure-activity relationship.

Q4: What are some of the limitations of in vitro studies on this compound?

A5: While in vitro studies provide valuable insights into the direct inhibitory effects of this compound on parasites, they may not fully capture the complexity of in vivo conditions []. Factors like drug metabolism, host immune responses, and the potential for drug resistance development can influence the efficacy of this compound in a living organism and might not be fully represented in a controlled laboratory setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.